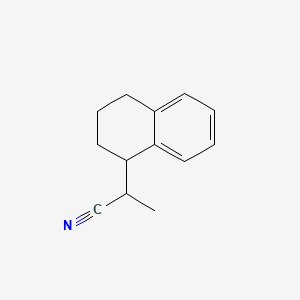![molecular formula C8H5BrF4O B15293133 [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a trifluoromethyl group. The final step involves the addition of a methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the methanol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the bromine or fluorine groups to hydrogen.
Substitution: The bromine, fluorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new halogenated or functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms .
Biology: In biological research, it can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways .
Medicine: The compound’s derivatives may have potential pharmaceutical applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mécanisme D'action
The mechanism by which [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity. The trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
- [2-Bromo-5-(trifluoromethyl)phenyl]methanol
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
- [2-Bromo-3-(trifluoromethyl)phenyl]methanol
Comparison: Compared to its similar compounds, [2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H5BrF4O |
|---|---|
Poids moléculaire |
273.02 g/mol |
Nom IUPAC |
[2-bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2,14H,3H2 |
Clé InChI |
FBWBSUILIPHWNK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)Br)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)









![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)


